molecular formula C14H20O6 B14518979 Diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate CAS No. 62554-91-0

Diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate

Cat. No.: B14518979
CAS No.: 62554-91-0
M. Wt: 284.30 g/mol
InChI Key: WRZOAENJIMBPFI-UHFFFAOYSA-N
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Description

Diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate is an organic compound with a complex structure It is a derivative of cyclohexane, featuring two ester groups and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate typically involves the esterification of 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme-catalyzed transformations and interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Lacks the ethyl group on the cyclohexane ring.

    Diethyl adipate: A simpler ester with a linear structure.

Properties

CAS No.

62554-91-0

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

diethyl 1-ethyl-2,5-dioxocyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C14H20O6/c1-4-14(13(18)20-6-3)8-10(15)9(7-11(14)16)12(17)19-5-2/h9H,4-8H2,1-3H3

InChI Key

WRZOAENJIMBPFI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)C(CC1=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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